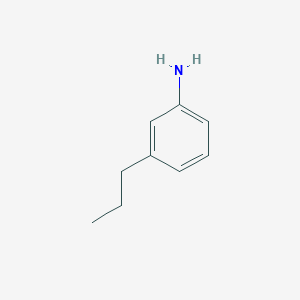

3-Propylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGAPCYYMTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274479 | |

| Record name | 3-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-81-4 | |

| Record name | 3-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propylaniline, a valuable building block in organic synthesis and drug discovery. The document details its chemical and physical properties, safety and handling information, and a detailed synthesis protocol. While this compound serves as a versatile intermediate, its direct involvement in specific, well-defined signaling pathways is not extensively documented in publicly available literature. However, this guide explores the broader context of aniline derivatives in medicinal chemistry to provide a framework for its potential applications in drug development.

Chemical and Physical Properties

This compound, also known as 3-propylbenzenamine, is an aromatic amine with the chemical formula C₉H₁₃N. Its primary CAS number is 2524-81-4 .[1][2][3][4] Another CAS number, 197732-79-9, is also associated with this compound, though less frequently cited. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2524-81-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃N | [1][2][4][5] |

| Molecular Weight | 135.21 g/mol | [1][2][3][4] |

| Appearance | Pale-yellow to yellow-brown liquid | [1] |

| Boiling Point | 78-80 °C @ 1 mmHg | [2] |

| Density | 0.958 g/cm³ (predicted) | [6] |

| pKa | 4.90 (predicted) | [6] |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone; limited solubility in water. | [6] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse out with plenty of water. Remove contact lenses.

-

If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[7]

Synthesis of this compound

A common and logical synthetic route to this compound starting from benzene involves a four-step process:

-

Friedel-Crafts Acylation: Acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.

-

Clemmensen Reduction: Reduction of the keto group of propiophenone to a methylene group, yielding propylbenzene.

-

Nitration: Introduction of a nitro group onto the propylbenzene ring, primarily at the para and ortho positions. The meta isomer is a minor product.

-

Reduction of the Nitro Group: Reduction of the nitro group of 3-propylnitrobenzene (after separation from other isomers) to an amino group to yield this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

-

Materials: Benzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃).

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge the flask with anhydrous aluminum chloride and benzene.

-

Cool the mixture in an ice bath.

-

Add propanoyl chloride dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to complete the reaction.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

-

Purify the resulting propiophenone by distillation under reduced pressure.

-

Step 2: Clemmensen Reduction of Propiophenone to Propylbenzene

-

Materials: Propiophenone, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl).

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and propiophenone.

-

Heat the mixture under reflux. Additional portions of hydrochloric acid may be added during the reaction.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous calcium chloride.

-

Purify the propylbenzene by distillation.

-

Step 3: Nitration of Propylbenzene to 3-Propylnitrobenzene

-

Materials: Propylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low with an ice bath.

-

Add propylbenzene dropwise to the nitrating mixture with vigorous stirring, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitropropylbenzene isomers.

-

Separate the organic layer and wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

Separate the isomers (ortho, meta, and para) using fractional distillation or chromatography. The meta isomer is the desired precursor for the final step.

-

Step 4: Reduction of 3-Propylnitrobenzene to this compound

-

Materials: 3-Propylnitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over a palladium-on-carbon catalyst).

-

Procedure (using Iron and HCl):

-

In a round-bottom flask, place 3-propylnitrobenzene and iron powder.

-

Add a small amount of dilute hydrochloric acid to initiate the reaction.

-

Heat the mixture under reflux with stirring.

-

After the reaction is complete, make the solution basic with sodium hydroxide to precipitate iron salts and liberate the free aniline.

-

Extract the this compound with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous potassium carbonate and remove the solvent by rotary evaporation.

-

Purify the this compound by distillation under reduced pressure.

-

-

Procedure (using Catalytic Hydrogenation):

-

Dissolve 3-propylnitrobenzene in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus at a specified pressure and temperature.

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain this compound. Further purification can be done by distillation.

-

Role in Drug Development and Signaling Pathways

While this compound is a commercially available chemical intermediate, specific studies detailing its direct role in modulating well-defined signaling pathways or its inclusion as a core scaffold in marketed drugs are not readily found in the scientific literature. However, the broader class of aniline derivatives is of significant importance in medicinal chemistry.

Aniline and its substituted analogs are key pharmacophores found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The amino group and the aromatic ring provide a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Potential Applications as a Pharmaceutical Intermediate:

This compound can serve as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. The propyl group can influence the lipophilicity and steric interactions of a final drug candidate, potentially affecting its binding to biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.

The diagram above illustrates a general workflow where this compound could be utilized as a starting material for generating a library of derivatives. These derivatives would then undergo high-throughput screening against various biological targets to identify "hit" compounds. Subsequent lead optimization through structure-activity relationship (SAR) studies could then lead to the development of a preclinical drug candidate.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities of aniline derivatives to known kinase inhibitors and other receptor ligands, it is plausible that derivatives of this compound could be designed to interact with various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For example, the aniline core is present in several tyrosine kinase inhibitors that target signaling pathways involved in cell proliferation and survival.

This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK). By binding to the kinase domain of the receptor, it could block downstream signaling pathways that are often dysregulated in cancer, thereby inhibiting cell proliferation and survival.

Conclusion

This compound is a valuable chemical compound with well-defined properties and established synthetic routes. Its primary role in the context of drug development is as a versatile intermediate for the synthesis of more complex molecules. While direct evidence of its involvement in specific signaling pathways is limited, the broader importance of the aniline scaffold in medicinal chemistry suggests that this compound and its derivatives hold potential for the discovery of novel therapeutic agents. This guide provides the foundational technical information necessary for researchers and scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2524-81-4 | 3730-1-74 | 3-n-Propylaniline | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 2524-81-4 | Benchchem [benchchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Propylaniline (CAS No: 2524-81-4).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical characteristics, its chemical reactivity, and provides detailed experimental protocols for its synthesis, purification, and characterization.

Introduction

This compound, also known as 3-propylbenzenamine, is an aromatic organic compound belonging to the aniline family.[2] It is characterized by a propyl group attached to the third position of the aniline ring.[2] This structural feature influences its chemical and physical properties, making it a compound of interest in various research and industrial applications, including its use as an intermediate in the synthesis of dyes, pigments, and other organic compounds.[2] Like other aniline derivatives, it is a weak base and can darken upon exposure to air and light due to oxidation.[2][3][4] Understanding its fundamental properties is crucial for its effective application in synthesis and materials science.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Clear to slightly yellow liquid | [2] |

| Odor | Aromatic | [2] |

| Boiling Point | 230 °C | [2] |

| 78-80 °C @ 1 mmHg | ||

| Density | 0.958 ± 0.06 g/cm³ | [2] |

| pKa | 4.90 ± 0.10 | [2] |

| Solubility | Limited solubility in water; Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone | [2] |

Table 2: Identifiers and Spectral Data

| Identifier/Data | Value | Source(s) |

| CAS Number | 2524-81-4 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC1=CC(=CC=C1)N | [1] |

| InChI | InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | [1] |

| InChIKey | IPWGAPCYYMTTLT-UHFFFAOYSA-N | [1] |

Chemical Reactivity

As a derivative of aniline, this compound exhibits reactivity characteristic of aromatic amines. The amino group (-NH₂) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). However, the propyl group at the meta position can sterically hinder substitution at the 2- and 4-positions to some extent.

Key reactions include:

-

Electrophilic Aromatic Substitution: this compound is highly reactive towards electrophiles. Reactions such as halogenation, nitration, and sulfonation will readily occur. Due to the high reactivity, polysubstitution can be a challenge to control.

-

Diazotization: The primary amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form the corresponding amide. This is often done to moderate the activating effect of the amino group and prevent side reactions during electrophilic aromatic substitution.

-

Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[4][5] This is why the compound may darken upon exposure to air and light.[2][4][5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from nitrobenzene: Friedel-Crafts acylation followed by a reduction of both the nitro and keto groups.

Step 1: Friedel-Crafts Acylation of Nitrobenzene

-

Materials: Nitrobenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add propanoyl chloride to the stirred suspension.

-

After the addition is complete, add nitrobenzene dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition of nitrobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-nitrophenyl)propan-1-one.

-

Step 2: Wolff-Kishner Reduction of 1-(3-Nitrophenyl)propan-1-one

-

Materials: 1-(3-nitrophenyl)propan-1-one, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

-

Procedure:

-

Place the crude 1-(3-nitrophenyl)propan-1-one, diethylene glycol, hydrazine hydrate, and potassium hydroxide in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 100-120 °C for 1-2 hours. During this time, the hydrazone will form.

-

Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.

-

Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.[6]

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification

-

Method: The crude this compound can be purified by vacuum distillation or column chromatography.

-

Column Chromatography Protocol:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

-

Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound.

-

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][7] Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

A triplet corresponding to the methyl (-CH₃) protons of the propyl group.

-

A sextet corresponding to the methylene (-CH₂-) protons adjacent to the methyl group.

-

A triplet corresponding to the methylene (-CH₂-) protons attached to the benzene ring.

-

A broad singlet for the amine (-NH₂) protons.

-

Signals in the aromatic region corresponding to the four protons on the benzene ring.

-

-

Expected ¹³C NMR Signals (in CDCl₃): Signals corresponding to the nine distinct carbon atoms in the molecule.

-

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Protocol:

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained directly using a neat sample. Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover with a second plate to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.[8][9][10][11]

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching of the aliphatic propyl group just below 3000 cm⁻¹.

-

N-H bending (scissoring) around 1600 cm⁻¹.

-

C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-N stretching in the 1250-1350 cm⁻¹ region.

-

Out-of-plane C-H bending bands in the 675-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

-

-

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 70 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.[1]

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The GC chromatogram will indicate the purity of the sample. The mass spectrum of the main peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (135.21 g/mol ). The fragmentation pattern can also be analyzed to further confirm the structure.

-

Safety and Handling

This compound should be handled with care in a well-ventilated area or a fume hood.[12] It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12][13] Store in a cool, dry, dark place in a tightly sealed container.[2]

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, along with the comprehensive experimental protocols for synthesis, purification, and characterization, offer a valuable resource for scientists and researchers. The included diagrams for the synthetic pathway and analytical workflow provide a clear visual representation of these processes. Adherence to the outlined safety precautions is essential when handling this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 3-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylaniline, with the IUPAC name This compound , is an aromatic amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a propyl group at the meta position of the aniline ring, imparts specific physicochemical properties that make it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for the scientific community.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. The compound is a clear to slightly yellow liquid at room temperature and exhibits solubility in various organic solvents, with limited solubility in water.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-propylbenzenamine, m-propylaniline | [1][3] |

| CAS Number | 2524-81-4 | [3][4] |

| Molecular Formula | C₉H₁₃N | [1][3][4] |

| Molecular Weight | 135.21 g/mol | [1][3][4] |

| Appearance | Clear to slightly yellow liquid | [2] |

| Boiling Point | 230 °C (at 760 mmHg) | [2] |

| 78-80 °C (at 1 mmHg) | [4] | |

| Density | 0.958 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the propyl group, and the amine protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The propyl group will exhibit a triplet for the methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the aromatic ring (Ar-CH₂). The amine (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. There will be six signals for the aromatic carbons and three signals for the propyl group carbons. The chemical shifts will be influenced by the electron-donating amino group and the alkyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

-

N-H bending: A broad absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z of 135. The fragmentation pattern will likely involve the loss of alkyl fragments from the propyl group and other characteristic cleavages of the aniline structure. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of an ethyl radical to form a stable ion at m/z 106.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 3-nitropropylbenzene. This transformation can be achieved through catalytic hydrogenation.

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitropropylbenzene

Materials:

-

3-Nitropropylbenzene

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 3-nitropropylbenzene in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or column chromatography.

Key Reactions of this compound

As a primary aromatic amine, this compound undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.

Diazotization

This compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt is a key intermediate for numerous transformations, including the Sandmeyer and Schiemann reactions.

Caption: Diazotization of this compound and subsequent reactions.

Experimental Protocol: Diazotization of this compound

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice bath

Procedure:

-

Dissolve this compound in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture for a short period after the addition is complete.

-

The resulting solution of the 3-propylbenzenediazonium salt is typically used immediately in subsequent reactions without isolation.

Electrophilic Aromatic Substitution: Bromination

The amino group of this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. Direct bromination of aniline typically leads to polysubstitution. To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an amide, followed by bromination and subsequent hydrolysis of the amide.

Caption: Workflow for the controlled monobromination of this compound.

Experimental Protocol: Monobromination of this compound (via Acetylation)

Part 1: Acetylation

-

React this compound with acetic anhydride, often in the presence of a base like pyridine or sodium acetate, to form N-(3-propylphenyl)acetamide.

-

Isolate and purify the acetanilide derivative.

Part 2: Bromination

-

Dissolve the N-(3-propylphenyl)acetamide in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the brominated product.

-

Isolate the product by filtration.

Part 3: Hydrolysis

-

Heat the brominated acetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.

-

Neutralize the reaction mixture and extract the brominated this compound.

-

Purify the final product by distillation or chromatography.

Conclusion

This compound is a key aromatic intermediate with a well-defined set of physicochemical and spectroscopic properties. Its synthesis via the reduction of 3-nitropropylbenzene and its reactivity in fundamental organic reactions like diazotization and electrophilic substitution make it a versatile tool for chemists in research and industry. The detailed protocols and data presented in this guide are intended to support the effective utilization of this compound in the development of novel molecules and materials.

References

- 1. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 3. echemi.com [echemi.com]

- 4. 2524-81-4 | 3730-1-74 | 3-n-Propylaniline | SynQuest Laboratories [synquestlabs.com]

- 5. Diazotisation [organic-chemistry.org]

3-Propylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for 3-propylaniline and related compounds. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty materials. As with all aniline derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling precautions, and relevant experimental methodologies for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from safety data sheets and information on analogous compounds, the primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2524-81-4 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 78-80 °C @ 1 mmHg | |

| Flash Point | 85 °C / 185 °F | [2] |

Table 2: Acute Toxicity Data for Structurally Related Anilines

| Compound | Route | Species | LD50/LC50 | Source |

| N-Isopropylaniline | Oral | Rat | 560 mg/kg | [3][4] |

| Dermal | Rabbit | 3550 mg/kg | [4] | |

| Inhalation | Rat | 1100 mg/m³ (4h) | [4] | |

| 3-Chloroaniline | Oral | Rat | 690 mg/kg | [5] |

| Dermal | - | 300 mg/kg | [5] | |

| Inhalation | - | 3 mg/L (4h) | [5] | |

| 3-Ethylaniline | Oral | - | 500 mg/kg | [6] |

| Dermal | - | 1100 mg/kg | [6] | |

| Inhalation | - | 11 mg/L (4h) | [6] | |

| Aniline Hydrochloride | Oral | Rat | 840 mg/kg | [7] |

| Oral | Mouse | 841 mg/kg | [7] |

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of a chemical like this compound involves a tiered approach, starting with in vitro assays to minimize animal testing. The following are detailed methodologies for key toxicological endpoints based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

-

Principle: A single sex (typically female rats) is used in a stepwise procedure with 3 animals per step. The outcome of each step (mortality or survival) determines the next dose level (higher or lower). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure:

-

Select healthy, young adult rats of a single sex.

-

Fast the animals overnight prior to dosing.

-

Administer the selected starting dose of this compound to one group of 3 animals by oral gavage.

-

Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.

-

Record body weight changes.

-

The next step is determined by the number of animals that died or were moribund within a specified timeframe.

-

The procedure is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose.

-

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation is identified by the resulting cell viability, which is measured using the MTT assay.

-

Procedure:

-

Culture the RhE tissues to the appropriate stage of differentiation.

-

Apply a small amount (e.g., 25 µL for liquids or 25 mg for solids) of this compound to the surface of the tissue.

-

Expose the tissue to the test chemical for a defined period (e.g., 15-60 minutes).

-

After exposure, thoroughly rinse the tissue to remove the chemical.

-

Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).

-

Assess cell viability by incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT into a blue formazan salt.

-

Extract the formazan and measure its absorbance spectrophotometrically.

-

-

Endpoint: A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro test is used to identify chemicals that can cause serious eye damage.

-

Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is determined by the reduction in cell viability after exposure to the test chemical.

-

Procedure:

-

Culture the RhCE tissues.

-

Apply the test substance to the apical surface of the tissue.

-

Expose the tissue for a specified duration.

-

Rinse the tissue to remove the test substance.

-

Incubate for a post-exposure period.

-

Determine cell viability using the MTT assay.

-

-

Endpoint: The substance is classified based on the reduction in tissue viability compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes for its synthesis. The test chemical is assessed for its ability to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Procedure:

-

Prepare cultures of the tester strains.

-

The test can be performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

In the plate incorporation method, the tester strain, the test substance at various concentrations, and (if used) the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies.

-

-

Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.

Visualizations

Experimental Workflow for Safety Assessment

Caption: A tiered experimental workflow for the safety assessment of a chemical.

Generalized Signaling Pathway for Aniline-Induced Toxicity

Caption: Generalized signaling pathway for aniline-induced cellular toxicity.

Safety and Handling Precautions

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[8]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[8]

-

Protect from direct sunlight as the substance may be light-sensitive.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release

-

Personal Precautions: Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable, closed container for disposal.[2]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.

-

Disposal must be in accordance with all applicable federal, state, and local regulations. Do not dispose of it into the environment.

This technical guide provides a framework for the safe handling and assessment of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the most current safety data sheets before working with this chemical.

References

- 1. This compound | C9H13N | CID 6056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. cpachem.com [cpachem.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3-Propylaniline

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Propylaniline, a substituted aniline with the CAS number 2524-81-4, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its chemical structure, featuring a propyl group on the aniline ring, imparts specific solubility and reactivity characteristics that make it a versatile intermediate for creating a diverse range of target molecules. This guide provides a comprehensive overview of commercial suppliers, key technical data, and representative experimental protocols involving this compound.

Commercial Availability and Physical Properties

This compound is available from a variety of chemical suppliers, typically at purities of 95% or higher. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity information.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity/Grades |

| Sigma-Aldrich | 95% |

| Molport | 95% |

| Echemi | Industrial Grade |

| LookChem | 99% |

| Molbase | 96%, 98% |

| SynQuest Laboratories | Inquire for details |

| BenchChem | Inquire for details |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2524-81-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |

| Appearance | Pale-yellow to yellow-brown liquid | --INVALID-LINK-- |

| Boiling Point | 230-232 °C | --INVALID-LINK-- |

| Density | 0.958 g/mL at 25 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and acetone. Sparingly soluble in water. | General chemical knowledge |

Experimental Protocols

The following are representative experimental protocols illustrating the use of this compound in common organic transformations. These should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Synthesis of an Azo Dye: N-(3-propylphenyl)-4-hydroxy-1-naphthalenamine

Azo dyes are a significant class of colored compounds with wide-ranging applications. The synthesis involves a diazotization reaction of the primary amine followed by coupling with an activated aromatic compound.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

Dissolve this compound (1.35 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL). Maintain the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 2-Naphthol (1.44 g, 10 mmol) in an aqueous solution of sodium hydroxide (0.4 g, 10 mmol) in water (20 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the alkaline 2-Naphthol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitated azo dye by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified N-(3-propylphenyl)-4-hydroxy-1-naphthalenamine.

-

Synthesis of N-(3-propylphenyl)acetamide

Amide formation is a fundamental reaction in organic and medicinal chemistry. This protocol describes the acylation of this compound with acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.35 g, 10 mmol) and a slight excess of a base like pyridine (0.87 g, 11 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add acetyl chloride (0.83 g, 10.5 mmol) to the stirred solution. An exothermic reaction may occur, so maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude N-(3-propylphenyl)acetamide can be further purified by recrystallization or column chromatography.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical relationship relevant to the chemistry of this compound.

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

Caption: Common reaction pathways for this compound.

Basic reaction mechanisms involving 3-Propylaniline

An In-depth Technical Guide to the Basic Reaction Mechanisms of 3-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine whose reactivity is governed by the interplay of its two substituents: the strongly activating amino group and the weakly activating propyl group. This guide provides a detailed exploration of the core reaction mechanisms involving this compound, including electrophilic aromatic substitution and diazotization. For each reaction, this document outlines the underlying mechanism, provides detailed experimental protocols derived from established procedures for aniline, and presents quantitative data in tabular format. All reaction pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Introduction: Reactivity and Directing Effects

The chemical behavior of this compound in electrophilic aromatic substitution is dictated by the electronic effects of its two substituents on the benzene ring.

-

Amino Group (-NH₂): The amino group is a powerful activating group.[1][2] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6 relative to the amino group).[3][4] This makes the ring highly susceptible to attack by electrophiles.

-

Propyl Group (-CH₂CH₂CH₃): The propyl group is a weak activating group that donates electron density through an inductive effect.[3] Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.

The combined influence of these groups determines the regioselectivity of substitution reactions. The amino group's strong resonance effect is the dominant directing influence. Therefore, electrophilic attack will overwhelmingly occur at the positions ortho and para to the -NH₂ group. Given the substitution pattern of this compound, the primary sites for reaction are positions 2, 4, and 6.

Nitration

Direct nitration of anilines using a mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic and oxidizing conditions can lead to oxidation of the aniline, and protonation of the basic amino group to form an anilinium ion (-NH₃⁺).[5][6][7] The anilinium ion is a deactivating, meta-directing group, resulting in a mixture of ortho, para, and meta isomers.[1][8]

To achieve selective para-nitration, the reactivity of the amino group is moderated by acetylation, which forms an amide. The resulting N-(3-propylphenyl)acetamide is still an ortho, para-director but is less susceptible to oxidation and protonation. The acetyl group can be removed by hydrolysis after nitration.[9][10]

Experimental Protocol: Synthesis of 4-Nitro-3-propylaniline

Part 1: Acetylation of this compound

-

In a 250 mL flask, dissolve 10.0 g of this compound in 50 mL of water and 7.0 mL of concentrated hydrochloric acid.

-

Prepare a solution of 10.5 g of sodium acetate in 30 mL of water.

-

Measure 12.0 mL of acetic anhydride.

-

To the this compound hydrochloride solution, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution.

-

Stir the mixture and cool in an ice bath to precipitate the N-(3-propylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Part 2: Nitration of N-(3-propylphenyl)acetamide

-

To a flask maintained in an ice-salt bath (0-5 °C), slowly add 10.0 g of the dried N-(3-propylphenyl)acetamide to 25 mL of concentrated sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for one hour in the ice bath.

-

Pour the reaction mixture onto 200 g of crushed ice. The nitrated product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Part 3: Hydrolysis to 4-Nitro-3-propylaniline

-

Reflux the dried nitro-acetamide product with 50 mL of 70% sulfuric acid for 30-45 minutes.

-

Cool the solution and pour it into 200 mL of cold water.

-

Neutralize the solution by carefully adding aqueous sodium hydroxide to precipitate the 4-nitro-3-propylaniline.

-

Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol/water.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| N-(3-propylphenyl)acetamide | C₁₁H₁₅NO | 177.24 | >90% | White crystalline solid |

| 4-Nitro-N-(3-propylphenyl)acetamide | C₁₁H₁₄N₂O₃ | 222.24 | ~70-80% | Yellow crystalline solid |

| 4-Nitro-3-propylaniline | C₉H₁₂N₂O₂ | 180.20 | >85% | Yellow to orange solid |

Halogenation

Due to the strong activating nature of the amino group, direct halogenation of anilines with aqueous bromine typically leads to polysubstitution.[2][11] For this compound, reaction with bromine water is expected to yield 2,4,6-tribromo-3-propylaniline. To achieve controlled monohalogenation, the amino group must first be protected by acetylation to reduce its activating influence.[10] Bromination of the resulting N-(3-propylphenyl)acetamide will yield primarily the para-substituted product, 4-bromo-N-(3-propylphenyl)acetamide.

Experimental Protocol: Synthesis of 4-Bromo-3-propylaniline

-

Prepare N-(3-propylphenyl)acetamide as described in the nitration protocol (Part 1).

-

Dissolve 10.0 g of N-(3-propylphenyl)acetamide in 40 mL of glacial acetic acid in a 250 mL flask.

-

In a separate container, prepare a solution of 9.0 g (or 2.9 mL) of bromine in 20 mL of glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred acetamide solution at room temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes. The orange color should fade.

-

Pour the reaction mixture into 400 mL of cold water. The bromo-acetamide will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a cold, dilute sodium bisulfite solution to remove any excess bromine. Wash again with water.

-

Hydrolyze the resulting 4-bromo-N-(3-propylphenyl)acetamide using the procedure from the nitration protocol (Part 3) to obtain 4-bromo-3-propylaniline.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| 2,4,6-Tribromo-3-propylaniline | C₉H₁₀Br₃N | 411.90 | >95% | White/off-white precipitate |

| 4-Bromo-3-propylaniline | C₉H₁₂BrN | 214.10 | ~80-90% | Solid or oil |

Sulfonation

Heating aniline with concentrated sulfuric acid results in the formation of anilinium hydrogen sulfate, which upon further heating, rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid.[5][10] This product exists as a zwitterion. The same reaction is expected for this compound, yielding 4-amino-2-propylbenzenesulfonic acid as the major product.

Experimental Protocol: Synthesis of 4-Amino-2-propylbenzenesulfonic acid

-

In a 100 mL flask, carefully add 10 mL of concentrated sulfuric acid to 10.0 g of this compound with cooling.

-

Heat the resulting mixture in an oil bath at 180-200 °C for 4-5 hours.

-

Cool the reaction mixture. The product, being a solid, may cause the mixture to solidify.

-

Pour the cooled mixture into 100 mL of cold water and stir. The sulfonic acid product will precipitate.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize from hot water to purify the product.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| 4-Amino-2-propylbenzenesulfonic acid | C₉H₁₃NO₃S | 215.27 | ~60-70% | White/gray crystalline solid |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful with anilines.[11][12] The amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[10] This complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.

However, if the amino group is protected as an amide (e.g., acetanilide), the lone pair on the nitrogen is less basic, and the Friedel-Crafts reaction can proceed.[2][11] The N-acetyl group is still an ortho, para-director, allowing for acylation or alkylation to occur, typically at the para position.

Experimental Protocol: Synthesis of 4'-Amino-2'-propylacetophenone

-

Prepare N-(3-propylphenyl)acetamide as described previously.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place 20.0 g of anhydrous aluminum chloride and 50 mL of a dry solvent (e.g., carbon disulfide).

-

Slowly add 10.0 g of acetyl chloride to the stirred suspension while cooling in an ice bath.

-

Dissolve 15.0 g of N-(3-propylphenyl)acetamide in the same dry solvent and add it dropwise to the reaction mixture over 30 minutes.

-

After addition, gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.

-

Cool the mixture and pour it cautiously onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, dilute sodium hydroxide, and again with water. Dry over anhydrous sodium sulfate.

-

Distill off the solvent to obtain the crude N-(4-acetyl-3-propylphenyl)acetamide.

-

Hydrolyze the acetylamino group as described previously to yield the final product, 4'-Amino-2'-propylacetophenone.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| 4'-Amino-2'-propylacetophenone | C₁₁H₁₅NO | 177.24 | Moderate | Solid |

Diazotization

Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, at low temperatures (0-5 °C) to yield arenediazonium salts.[6][11][13] This reaction is fundamental in synthetic organic chemistry, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.[9][14]

Experimental Protocol: Synthesis of 3-Propylbenzenediazonium Chloride Solution

Note: Diazonium salts are often unstable and are typically used immediately in solution without isolation.

-

Dissolve 10.0 g of this compound in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 5.5 g of sodium nitrite in 20 mL of water and cool the solution.

-

Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, keeping the tip of the addition funnel below the surface of the liquid.

-

Maintain the temperature strictly between 0 and 5 °C. The addition should take about 10-15 minutes.

-

The completion of the reaction can be tested by placing a drop of the solution on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

-

The resulting clear solution of 3-propylbenzenediazonium chloride is now ready for use in subsequent substitution reactions.

Quantitative Data: Common Subsequent Reactions

| Reagent(s) | Reaction Name | Product Class | Example Product Name |

| CuCl / HCl | Sandmeyer | Aryl Chloride | 1-Chloro-3-propylbenzene |

| CuBr / HBr | Sandmeyer | Aryl Bromide | 1-Bromo-3-propylbenzene |

| CuCN / KCN | Sandmeyer | Aryl Nitrile | 3-Propylbenzonitrile |

| KI | - | Aryl Iodide | 1-Iodo-3-propylbenzene |

| H₂O, Heat | Hydrolysis | Phenol | 3-Propylphenol |

| HBF₄, Heat | Schiemann | Aryl Fluoride | 1-Fluoro-3-propylbenzene |

| H₃PO₂ | Deamination | Deaminated Arene | Propylbenzene |

Oxidation

Anilines are highly susceptible to oxidation and can be attacked by a variety of oxidizing agents, including air, leading to the formation of complex, often colored, polymeric materials.[5][6] The reaction is difficult to control and typically results in a mixture of products, including quinones and polymers like aniline black. Due to this high reactivity, direct oxidation is rarely a synthetically useful procedure unless the amino group is protected.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. cognitoedu.org [cognitoedu.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Nitration - Wikipedia [en.wikipedia.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Propylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylaniline, an aromatic amine, exists as several structural isomers, primarily ortho-, meta-, and para-propylaniline, where the propyl group is attached to the benzene ring, and N-propylaniline, where the propyl group is attached to the nitrogen atom of the amino group. These compounds have served as important intermediates in the synthesis of various organic molecules, including dyes and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of propylaniline isomers, with a focus on experimental details and data presentation for the scientific community.

Historical Context and Discovery

The history of propylaniline isomers is intertwined with the broader development of synthetic organic chemistry in the 19th and early 20th centuries. While a definitive timeline for the discovery of each specific isomer is not well-documented in readily available literature, their synthesis is rooted in foundational reactions of aromatic chemistry. The preparation of alkylated anilines became a significant area of research following the discovery and industrialization of aniline and its derivatives for the dye industry.[1] Early methods for the synthesis of C-alkylated anilines often involved multi-step processes. A notable historical method for the synthesis of ortho- and para-alkylanilines is the Hofmann-Martius rearrangement , first described in the 1870s, which involves the thermal, acid-catalyzed rearrangement of N-alkylanilines.

The synthesis of para-substituted anilines was also advanced by reactions such as the Friedel-Crafts acylation of acetanilide, a method that allows for the introduction of an acyl group that can then be reduced to an alkyl group. A 1935 publication in the Journal of the Chemical Society by Baddeley and Kenner describes a multi-step reaction for the synthesis of 4-propylaniline starting from N-propylbenzene.[2]

Physicochemical Properties of Propylaniline Isomers

The structural differences between the propylaniline isomers lead to distinct physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | o-Propylaniline | m-Propylaniline | p-Propylaniline | N-Propylaniline |

| CAS Number | 1821-39-2[3] | 2524-81-4[4] | 2696-84-6[5] | 622-80-0 |

| Molecular Formula | C₉H₁₃N[3] | C₉H₁₃N[4] | C₉H₁₃N[5] | C₉H₁₃N |

| Molecular Weight ( g/mol ) | 135.21[3] | 135.21[4] | 135.21[5] | 135.21 |

| Boiling Point (°C) | 222-224[3] | Not readily available | 224-226[5] | 221.1 at 760 mmHg |

| Density (g/mL at 25°C) | 0.96[3] | Not readily available | 0.919[5] | 0.952 |

| Refractive Index (n20/D) | 1.547[3] | Not readily available | 1.543[5] | 1.548 |

Experimental Protocols for Synthesis

The synthesis of propylaniline isomers can be achieved through various established organic reactions. Below are detailed methodologies for key synthetic routes.

Synthesis of p-Propylaniline via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step synthesis is a classic method for preparing para-alkylated anilines. The first step involves the Friedel-Crafts acylation of a protected aniline, such as acetanilide, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Acetanilide

The Friedel-Crafts acylation of anilides can be performed using a Lewis acid catalyst.[6]

-

Materials:

-

Acetanilide

-

Propanoyl chloride (or propionic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in the dry solvent.

-

Cool the suspension in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

Add acetanilide portion-wise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux until the evolution of hydrogen chloride ceases.

-

Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation to obtain the crude p-acetamidopropiophenone.

-

The product can be purified by recrystallization.

-

Step 2: Clemmensen Reduction of p-Acetamidopropiophenone

The Clemmensen reduction is effective for reducing aryl-alkyl ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[7][8]

-

Materials:

-

p-Acetamidopropiophenone

-

Zinc amalgam (prepared from zinc granules and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene

-

Sodium hydroxide solution (for workup)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the p-acetamidopropiophenone.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid to maintain a vigorous reaction.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic layers and wash them with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The resulting p-propylaniline can be further purified by distillation.

-

Synthesis of o- and p-Propylaniline via Hofmann-Martius Rearrangement

This method involves the rearrangement of N-propylaniline to its C-alkylated isomers.

-

Materials:

-

N-Propylaniline

-

Concentrated hydrochloric acid (or other strong acid catalyst)

-

High-boiling point solvent (optional)

-

-

Procedure:

-

Heat N-propylaniline with a catalytic amount of concentrated hydrochloric acid in a sealed tube or a high-pressure autoclave at a high temperature (e.g., 200-300°C) for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to liberate the free amines.

-

The mixture of ortho- and para-propylaniline can then be separated by fractional distillation or chromatography.

-

Logical Workflow for Synthesis of Propylaniline Isomers

The following diagram illustrates the general synthetic pathways to obtain the different propylaniline isomers.

Caption: Synthetic routes to propylaniline isomers.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the detailed biological activities and signaling pathways of ortho-, meta-, and para-propylaniline. While aniline and its derivatives are known to be used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific pharmacological or toxicological profiles of the propylaniline isomers are not well-characterized.[9][10] 2-Propylaniline is noted as being harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, respiratory system, and skin.[9] 4-Propylaniline is also classified as harmful and an irritant.[5]

The metabolism of aniline derivatives generally involves oxidation and conjugation reactions in the liver. It is plausible that propylaniline isomers undergo similar metabolic pathways. However, without specific studies, any depiction of signaling pathways would be purely speculative.

Given the absence of concrete data on signaling pathways directly involving propylaniline isomers, a Graphviz diagram for this section cannot be responsibly generated at this time. Further research into the pharmacology and toxicology of these specific compounds is required to elucidate their interactions with biological systems.

Spectroscopic Characterization

The identification and characterization of propylaniline isomers rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

-